
Technical Guide: 1-(2-Methylphenyl)-3-
propylurea

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1-(2-Methylphenyl)-3-propylurea

CAS No.: 13143-12-9

Cat. No.: B2455843

Get Quote

CAS Registry Number: 13143-12-9 Molecular Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26

g/mol

Executive Summary
1-(2-Methylphenyl)-3-propylurea is a disubstituted urea derivative characterized by an

asymmetric structure containing an aromatic o-tolyl group and an aliphatic propyl chain flanking

a central urea core. This compound serves as a critical model scaffold in medicinal chemistry,

particularly in the structure-activity relationship (SAR) studies of soluble epoxide hydrolase

(sEH) inhibitors and herbicide development. Its structural integrity relies on the planar urea

linkage, which functions as a dual hydrogen bond donor/acceptor motif essential for target

protein binding.

This guide provides a rigorous technical analysis of the compound's nomenclature, synthetic

pathways, and physicochemical properties, designed for researchers requiring high-fidelity data

for experimental replication.

Part 1: Nomenclature Architecture
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The IUPAC name 1-(2-Methylphenyl)-3-propylurea is derived through a hierarchical

prioritization of functional groups and substituent placement.

Systematic Breakdown
Parent Structure: The "urea" backbone (

) takes precedence as the principal functional group (Blue Book Rule P-66.1).

Numbering: The nitrogen atoms of the urea are numbered 1 and 3 (or

and

).

Substituent Priority:

Position 1: The 2-methylphenyl group (also known as o-tolyl) is assigned to position 1.

Position 3: The propyl group is assigned to position 3.[1][2]

Note on Priority: While IUPAC allows for alphabetical ordering (

-methylphenyl vs

-propyl), numerical locants (1, 3) are frequently used to denote specific substitution
patterns in complex synthesis. The name

-(2-methylphenyl)-N'-propylurea is an acceptable alternative.

Structural Visualization
The following diagram illustrates the mapping between the chemical structure and its

nomenclature components.
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Figure 1: Hierarchical decomposition of the IUPAC designation mapping to structural moieties.

Part 2: Synthetic Pathways & Mechanism
The synthesis of 1-(2-Methylphenyl)-3-propylurea is most efficiently achieved through the

nucleophilic addition of an amine to an isocyanate. This reaction is thermodynamically

favorable and typically requires no catalyst.

Reaction Logic (Causality)
Mechanism: The nitrogen lone pair of the amine attacks the electrophilic carbon of the

isocyanate group (

). This forms a tetrahedral intermediate which rapidly undergoes proton transfer to yield the
stable urea.

Route Selection:

Route A (Preferred):2-Methylphenyl isocyanate + Propylamine. This route is often

preferred because aliphatic amines (propylamine) are generally more nucleophilic than

aromatic amines, leading to faster kinetics and cleaner profiles at lower temperatures.

Route B:Propyl isocyanate + 2-Methylaniline (o-Toluidine). Viable, but aromatic amines are

less nucleophilic, potentially requiring higher temperatures or catalysts.

Experimental Protocol (Route A)
Objective: Synthesis of 1-(2-Methylphenyl)-3-propylurea on a 10 mmol scale.
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Reagents:

2-Methylphenyl isocyanate (CAS 614-68-6): 1.33 g (10 mmol)

Propylamine (CAS 107-10-8): 0.65 g (11 mmol, 1.1 eq)

Dichloromethane (DCM): 20 mL (Anhydrous)

Protocol:

Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen to remove

atmospheric moisture (isocyanates hydrolyze to form symmetric ureas).

Solvation: Dissolve 2-methylphenyl isocyanate (1.33 g) in 10 mL of anhydrous DCM. Cool

the system to 0°C using an ice bath to control the exotherm.

Addition: Dissolve propylamine (0.65 g) in 10 mL DCM. Add this solution dropwise to the

isocyanate mixture over 15 minutes.

Why: Dropwise addition prevents localized overheating and dimerization.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

Monitoring: Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The isocyanate

spot should disappear.

Workup: The product often precipitates from non-polar solvents. If dissolved, evaporate the

DCM under reduced pressure.

Purification: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to

remove trace symmetric urea byproducts.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic workflow for the nucleophilic addition reaction.

Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic

methods. The following data is expected for the target structure.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for urea solubility).

¹H NMR Predictions:
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

Ar-H 7.0 – 7.8 Multiplet 4H
Aromatic ring

protons

Ar-NH-CO 7.8 – 8.2 Broad Singlet 1H
Urea proton

(proximal to ring)

CO-NH-Alk 6.0 – 6.5 Broad Triplet 1H

Urea proton

(proximal to

propyl)

Ar-CH₃ 2.15 – 2.25 Singlet 3H
Methyl group on

phenyl ring

N-CH₂- 3.0 – 3.1 Quartet/Triplet 2H
Propyl

-methylene

-CH₂- 1.4 – 1.5 Multiplet 2H
Propyl

-methylene

-CH₃ 0.85 – 0.95 Triplet 3H
Propyl terminal

methyl

Infrared Spectroscopy (FT-IR)
3300 – 3350 cm⁻¹: N-H stretching (typically two bands for secondary amides).

1640 – 1660 cm⁻¹: C=O stretching (Amide I band). Strong intensity, characteristic of urea.

1550 – 1600 cm⁻¹: N-H bending (Amide II band).[3]

Part 4: Physicochemical & Pharmacological Context
Physicochemical Profile[3][5][6][7]
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Solubility: Low water solubility (Lipophilic).[4] Soluble in DMSO, DMF, Ethanol, and

chlorinated solvents.

LogP (Predicted): ~2.3 – 2.8. This indicates moderate lipophilicity, suggesting good

membrane permeability for biological assays.

Hydrogen Bonding: The urea motif acts as a donor-acceptor-donor (D-A-D) system. This is

critical for binding to active sites in enzymes like soluble epoxide hydrolase (sEH).

Research Applications
sEH Inhibition: 1,3-Disubstituted ureas are a privileged scaffold for inhibiting soluble epoxide

hydrolase. The urea carbonyl accepts a hydrogen bond from the enzyme's Tyrosine

residues, while the NH groups donate hydrogen bonds to Aspartic acid residues.

Herbicide Development: Analogous to compounds like Siduron, this scaffold is investigated

for photosystem II inhibition in agricultural chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1,3-Bis(3-(dimethylamino)propyl)urea - Wikipedia [en.wikipedia.org]

2. Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)- | C12H17ClN2O | CID 293581 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. pdf.benchchem.com [pdf.benchchem.com]

4. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-
pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. hilarispublisher.com [hilarispublisher.com]

To cite this document: BenchChem. [Technical Guide: 1-(2-Methylphenyl)-3-propylurea].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2455843/docs#technical-guide-1-2-methylphenyl-3-
propylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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